Defined (5R) Stereochemistry vs. Racemic or Unspecified Stereoisomers
The commercial compound is specified as the (5R)-enantiomer. In contrast, general synthetic routes to 2-(2-azidopropan-2-yl)-5-methylcyclohexan-1-one often yield a mixture of diastereomers or do not define the stereocenter . A widely available achiral analog, 3-azidocyclohexanone (CAS 34896-19-0), lacks the methyl substituent and stereochemical information, making it unsuitable for studies requiring a chiral handle . The target compound’s specific stereochemistry is confirmed by its distinct InChIKey (FJNNQWBMWPZHJQ-GVHYBUMESA-N), which encodes the (5R) configuration [1].
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | Single (5R) enantiomer (InChIKey: FJNNQWBMWPZHJQ-GVHYBUMESA-N) |
| Comparator Or Baseline | 3-Azidocyclohexanone: Achiral, no defined stereocenter |
| Quantified Difference | Presence vs. absence of defined chiral center at the 5-position |
| Conditions | Structural comparison from commercial specifications and spectral databases |
Why This Matters
A defined stereocenter is a non-negotiable requirement for asymmetric synthesis and chiral probe development, directly impacting the reproducibility of downstream chemical and biological data.
- [1] Wiley Science Solutions. 2-(1'-azido-1'methylethyl)-5-methylcyclohexan-1-one. SpectraBase Compound ID: Ddh8Ma5m4NQ. InChIKey: FJNNQWBMWPZHJQ-GVHYBUMESA-N. View Source
